molecular formula C13H17NO2 B034620 Ethyl 4-(pyrrolidin-1-yl)benzoate CAS No. 101038-63-5

Ethyl 4-(pyrrolidin-1-yl)benzoate

Cat. No.: B034620
CAS No.: 101038-63-5
M. Wt: 219.28 g/mol
InChI Key: RKJDCQVVECOVJR-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group attached to a pyrrolidine ring

Safety and Hazards

Ethyl 4-(pyrrolidin-1-yl)benzoate should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and should not be subjected to grinding/shock/friction . It should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(pyrrolidin-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(pyrrolidin-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of 4-(pyrrolidin-1-yl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrrolidin-1-yl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(pyrrolidin-1-yl)benzoic acid

    Reduction: 4-(pyrrolidin-1-yl)benzyl alcohol

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Ethyl 4-(pyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 4-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(piperidin-1-yl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Ethyl 4-(morpholin-1-yl)benzoate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in the specific properties imparted by the pyrrolidine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJDCQVVECOVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354426
Record name ethyl 4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101038-63-5
Record name ethyl 4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.69 g (10.2 mmol) of ethyl 4-aminobenzoate was dissolved in 10 ml of benzene. 2.18 g (10.1 mmol) of 1,4-dibromobutane and 3.53 ml (20.2 mmol) of diisopropylethylamine were added to the solution, and they were heated under reflux for 48 hours. The reaction solution was diluted with water. After the extraction with ethyl acetate, the organic layer was washed with water and then with saturated Aqueous NaCl solution and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain the crude title compound.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
3.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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